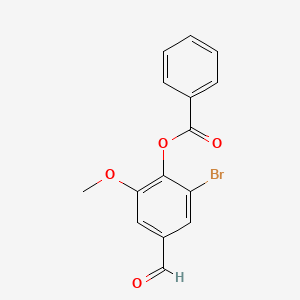

![molecular formula C14H18N4O2 B2805865 8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034528-85-1](/img/structure/B2805865.png)

8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . It is a part of a class of compounds that are being studied for their potential in the treatment of Central Nervous System (CNS) disorders . These compounds are also being explored as CDK inhibitors, which could have implications in cancer treatment .

Synthesis Analysis

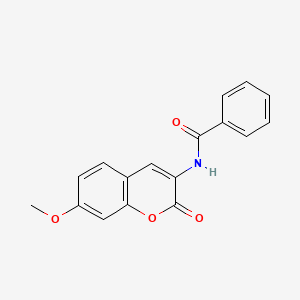

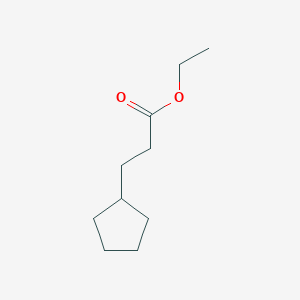

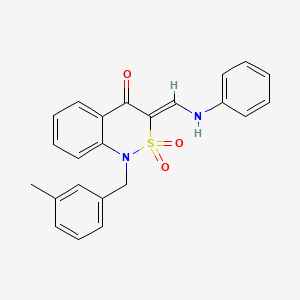

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods . One method involves the condensation of a 6-(substituted amino)uracil with an αβ-unsaturated carbonyl derivative . Another method involves the condensation of 6-(substituted amino)uracils with β-dicarbonyl derivatives . A serendipitous discovery has led to the development of an autocatalytic photochemical dehydrogenation process .Molecular Structure Analysis

The molecular structure of these compounds involves a pyrido[2,3-d]pyrimidin-7(8H)-one core . Detailed spectroscopic studies have helped elucidate the structure of the final products .Chemical Reactions Analysis

The chemical reactions involving these compounds include an autocatalytic photochemical dehydrogenation process . This process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Wissenschaftliche Forschungsanwendungen

- Palladium-Catalyzed Cyanation : Researchers have explored the use of this compound in palladium-catalyzed cyanation reactions. Specifically, a Pd/(Me₃Si)₂ system facilitates the cyanation of commercially available aryldiazonium tetrafluoroborate derivatives using 2-(piperidin-1-yl)acetonitrile as the cyano source. Under mild conditions, this process yields nitrile-containing products with good yields .

- Direct Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives : The compound has been employed in Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. This method allows for the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields, demonstrating its versatility in functional group tolerance .

- Chiral 8-(3-Aminopiperidin-1-yl)-xanthines : The compound serves as a precursor for chiral 8-(3-aminopiperidin-1-yl)-xanthines. These xanthines exhibit interesting biological activities and are relevant in drug discovery. The synthesis involves specific reaction steps, including the reaction of a compound with a leaving group (general formula III) to yield the desired product .

Cyanation Reactions

Ortho C–H Arylation

Chiral Xanthine Synthesis

Wirkmechanismus

Target of Action

The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis.

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK, thereby affecting the cell cycle and chromosomal segregation.

Pharmacokinetics

The compound is described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of the compound are areas for future research.

Eigenschaften

IUPAC Name |

8-(2-hydroxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-9-8-18-12(20)5-4-11-13(15-10-16-14(11)18)17-6-2-1-3-7-17/h4-5,10,19H,1-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSAUEIGWLBNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)

![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)

![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)

![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)

![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)